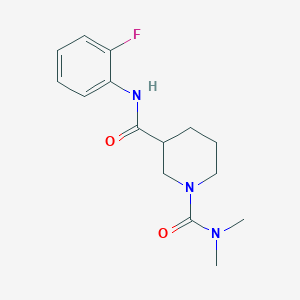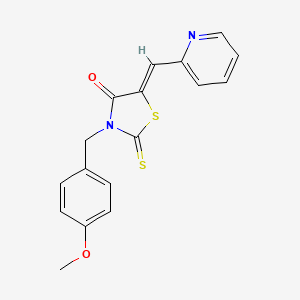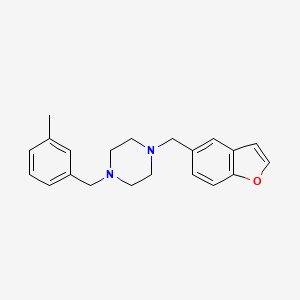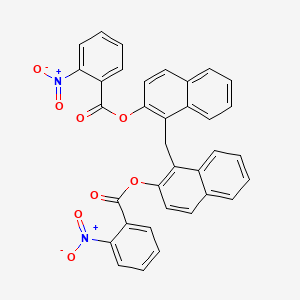
1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-10 is a pyrazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB). These enzymes and proteins play a key role in the development and progression of various diseases, and inhibiting their activity can have a therapeutic effect.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been found to protect neurons from oxidative stress and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of this compound derivatives that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2-cyanopyridine with methyl hydrazine to form 2-methyl-6-cyanopyridine. This compound is then reacted with ethyl acetoacetate to form 2-methyl-6-(1-oxoethyl)pyridine. The final step involves the reaction of this compound with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
1-methyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been found to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-4-3-5-10(13-8)14-11(16)9-6-7-12-15(9)2/h3-7H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISKVFTXSWQFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5439008.png)


![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439024.png)
![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)
![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole](/img/structure/B5439053.png)

![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5439061.png)

